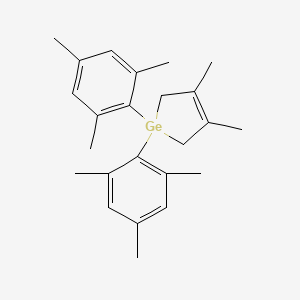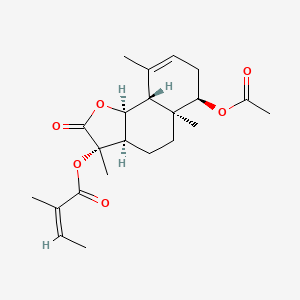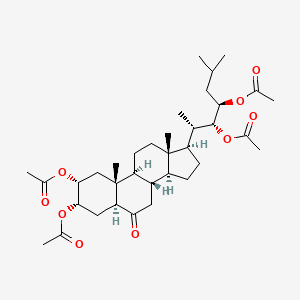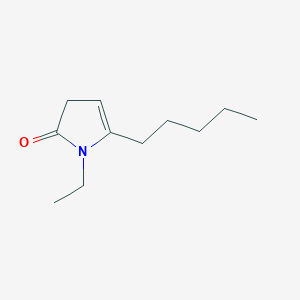
1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound belonging to the pyrrolidinone family. This compound features a five-membered lactam ring with four carbon atoms and one nitrogen atom. It is known for its significant structural role in various bioactive natural products and synthetic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one can be synthesized through multi-component reactions (MCRs). These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product. For example, a common method involves the reaction of ethyl pyruvate, anilines, and aldehydes in n-hexane under reflux conditions .
Industrial Production Methods: The industrial production of this compound can be achieved through scalable synthetic routes. A practical and easily scalable synthesis involves the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection . This method reduces the number of reaction steps and paves the way for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various bioactive compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to various biological effects. For example, it may inhibit HIV-1 integrase, an enzyme crucial for the replication of the HIV virus . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: An important building block of the antidiabetic drug glimepiride.
3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones: Known for their antioxidant activity and potential as radical scavengers.
5-Hydroxy-2-decenoic acid δ-lactone: A compound with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific structural configuration and its diverse range of applications in various fields.
Propiedades
Número CAS |
80444-69-5 |
|---|---|
Fórmula molecular |
C11H19NO |
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
1-ethyl-5-pentyl-3H-pyrrol-2-one |
InChI |
InChI=1S/C11H19NO/c1-3-5-6-7-10-8-9-11(13)12(10)4-2/h8H,3-7,9H2,1-2H3 |
Clave InChI |
OZEIGDCQFSXQCB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CCC(=O)N1CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


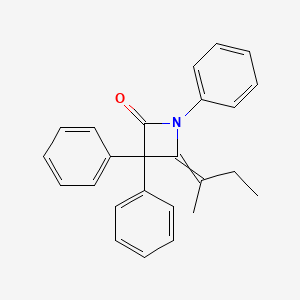

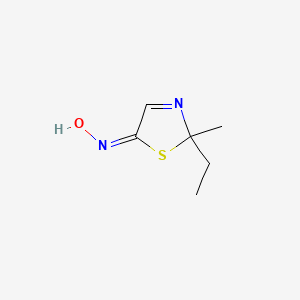
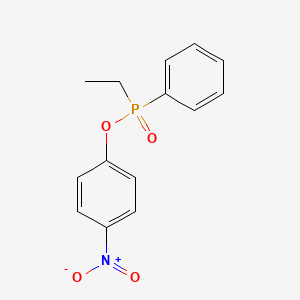
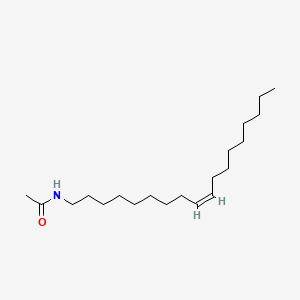
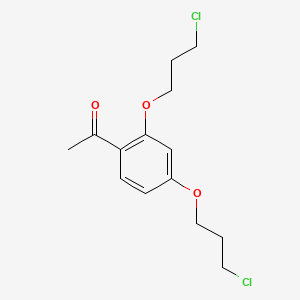
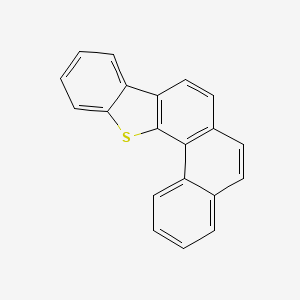
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)

![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
